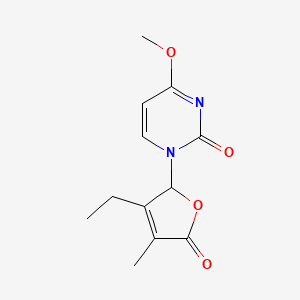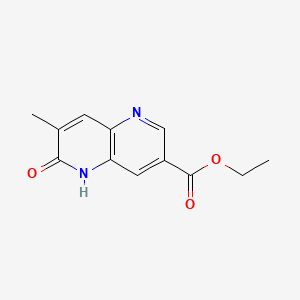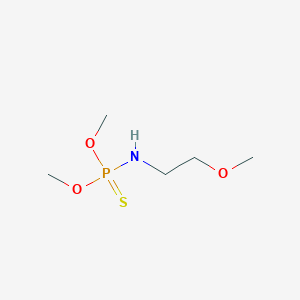
o,o-Dimethyl(2-methoxyethyl)phosphoramidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o,o-Dimethyl(2-methoxyethyl)phosphoramidothioate: is an organophosphorus compound widely used as an intermediate in the synthesis of various pesticides. It is known for its role in the production of insecticides such as methamidophos and acephate. This compound is characterized by its ability to inhibit acetylcholinesterase, an enzyme crucial for nerve function in insects, leading to their paralysis and death .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of o,o-Dimethyl(2-methoxyethyl)phosphoramidothioate typically involves the reaction of dimethyl phosphorochloridothioate with 2-methoxyethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
(CH3O)2P(S)Cl+NH2CH2CH2OCH3→(CH3O)2P(S)NHCH2CH2OCH3+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: o,o-Dimethyl(2-methoxyethyl)phosphoramidothioate can undergo oxidation reactions to form oxon derivatives, which are more toxic and potent inhibitors of acetylcholinesterase.
Hydrolysis: In the presence of water, the compound can hydrolyze to form dimethyl phosphorothioic acid and 2-methoxyethylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Hydrolysis: Acidic or basic conditions to facilitate the breakdown of the compound.
Substitution: Various nucleophiles such as amines or alcohols under controlled temperatures.
Major Products Formed:
Oxidation: Oxon derivatives.
Hydrolysis: Dimethyl phosphorothioic acid and 2-methoxyethylamine.
Substitution: Corresponding substituted phosphoramidothioates.
Wissenschaftliche Forschungsanwendungen
Chemistry: o,o-Dimethyl(2-methoxyethyl)phosphoramidothioate is used as a key intermediate in the synthesis of various organophosphorus pesticides. Its reactivity and ability to form stable compounds make it valuable in chemical research and development.
Biology: In biological research, this compound is studied for its effects on acetylcholinesterase and its potential use in developing new insecticides. It serves as a model compound for understanding the mechanisms of enzyme inhibition and toxicity.
Medicine: While primarily used in agriculture, research into its effects on acetylcholinesterase has implications for medical studies related to nerve agents and potential treatments for conditions involving acetylcholine regulation.
Industry: The compound is crucial in the production of pesticides, contributing to pest control in agriculture. Its effectiveness and relatively straightforward synthesis make it a staple in the agrochemical industry .
Wirkmechanismus
o,o-Dimethyl(2-methoxyethyl)phosphoramidothioate exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By binding to the active site of the enzyme, it prevents the hydrolysis of acetylcholine, leading to an accumulation of the neurotransmitter. This results in continuous nerve signal transmission, causing paralysis and death in insects. The molecular targets include the serine residue in the active site of acetylcholinesterase, and the pathways involved are related to neurotransmission and enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
Methamidophos: Another organophosphorus compound with similar acetylcholinesterase inhibitory properties.
Acephate: A related compound used as an insecticide, also inhibiting acetylcholinesterase.
Dimethoate: An organophosphorus insecticide with a similar mechanism of action.
Uniqueness: o,o-Dimethyl(2-methoxyethyl)phosphoramidothioate is unique due to its specific structure, which allows for effective inhibition of acetylcholinesterase while being relatively easy to synthesize. Its methoxyethyl group provides distinct reactivity and stability compared to other similar compounds .
Eigenschaften
CAS-Nummer |
35812-40-9 |
|---|---|
Molekularformel |
C5H14NO3PS |
Molekulargewicht |
199.21 g/mol |
IUPAC-Name |
N-dimethoxyphosphinothioyl-2-methoxyethanamine |
InChI |
InChI=1S/C5H14NO3PS/c1-7-5-4-6-10(11,8-2)9-3/h4-5H2,1-3H3,(H,6,11) |
InChI-Schlüssel |
BJOUDSKCNZWFHJ-UHFFFAOYSA-N |
Kanonische SMILES |
COCCNP(=S)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


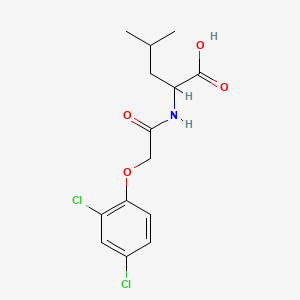
![4-[5-methylidene-3-(4-nitrophenyl)-4H-triazol-4-yl]morpholine](/img/structure/B14001761.png)

![Bis[4-amino-2-chlorophenyl]sulfone](/img/structure/B14001768.png)
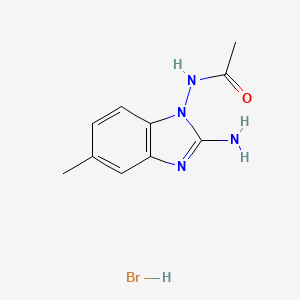



![4-[4-(4-Oxopentan-2-ylideneamino)butylimino]pentan-2-one](/img/structure/B14001791.png)
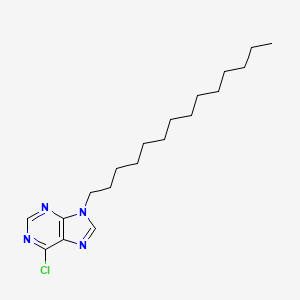
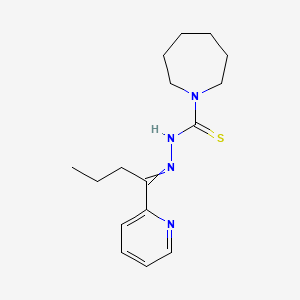
![Tert-butyl 3-hydroxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B14001810.png)
